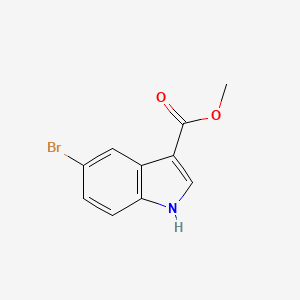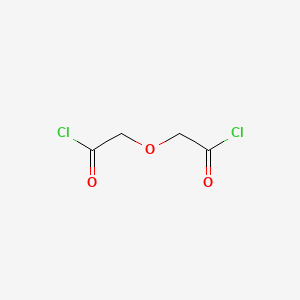
5-Chloro-2-benzothiazolinone
Descripción general
Descripción
La clorobenzotiazolinona es un compuesto orgánico con la fórmula molecular C₇H₄ClNOS y una masa molar de 185.63 g/mol . Aparece como un sólido cristalino blanco y se conoce por su baja solubilidad en agua pero alta solubilidad en solventes orgánicos comunes . Este compuesto es estable al aire y a la fotometría, lo que lo convierte en un intermedio valioso en la síntesis orgánica . A menudo se utiliza para preparar otros fungicidas que contienen nitrógeno, antibióticos, colorantes fluorescentes, materiales poliméricos y medicamentos .
Aplicaciones Científicas De Investigación
La clorobenzotiazolinona tiene una amplia gama de aplicaciones en investigación científica:
Biología: El compuesto se utiliza en el estudio de procesos biológicos y el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de materiales poliméricos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo por el cual la clorobenzotiazolinona ejerce sus efectos implica su interacción con objetivos y vías moleculares específicas. El compuesto puede inhibir la actividad de ciertas enzimas o interferir con la síntesis de biomoléculas esenciales, lo que lleva a sus efectos antimicrobianos o anticancerígenos . Los objetivos y vías moleculares exactos dependen de la aplicación específica y los derivados utilizados.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
It is known that benzothiazolinones can react via an SN1 pathway, via the resonance stabilised carbocation .
Molecular Mechanism
It is known that benzothiadiazoles can undergo a novel metabolic pathway .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
It is known that benzothiadiazoles can undergo a novel metabolic pathway .
Métodos De Preparación
La clorobenzotiazolinona se puede sintetizar mediante la reacción de benzotiazolinadiona con clorobenceno . Los pasos sintéticos específicos incluyen:
Reacción de benzotiazolinadiona con clorobenceno: Esto implica calentar los reactivos bajo condiciones controladas para facilitar la formación de clorobenzotiazolinona.
Cristalización y purificación: El producto se purifica luego mediante cristalización para obtener el compuesto deseado en su forma pura.
Los métodos de producción industrial a menudo implican pasos similares pero a mayor escala, con procesos de purificación adicionales para garantizar que el compuesto cumpla con los estándares requeridos para sus aplicaciones previstas.
Análisis De Reacciones Químicas
La clorobenzotiazolinona experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: El compuesto se puede reducir usando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, temperaturas controladas y catalizadores específicos para mejorar las velocidades de reacción. Los principales productos formados a partir de estas reacciones dependen del tipo de reacción y los reactivos utilizados.
Comparación Con Compuestos Similares
La clorobenzotiazolinona forma parte de la familia de las benzotiazoles, que incluye compuestos como benzotiazol, 2-aminobenzotiazol y 2-mercaptobenzotiazol . En comparación con estos compuestos, la clorobenzotiazolinona es única debido a la presencia de un átomo de cloro, que puede influir en su reactividad y actividad biológica. El átomo de cloro puede mejorar la estabilidad del compuesto y hacerlo más efectivo en ciertas aplicaciones .
Compuestos similares
- Benzotiazol
- 2-Aminobenzotiazol
- 2-Mercaptobenzotiazol
- 5-Cloro-2-benzotiazolinona
La clorobenzotiazolinona se destaca por sus propiedades y aplicaciones específicas, lo que la convierte en un compuesto valioso en diversos campos de la investigación y la industria.
Propiedades
IUPAC Name |
5-chloro-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVHYVKPKWACML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345337 | |
| Record name | 5-Chloro-2-benzothiazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20600-44-6 | |
| Record name | 5-Chloro-2(3H)-benzothiazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20600-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-benzothiazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-1,3-benzothiazol-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural insights can be obtained from the single-crystal X-ray analysis of a derivative of 5-Chloro-2-benzothiazolinone?
A1: Single-crystal X-ray analysis of Methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate, a derivative formed from the reaction of this compound with methyl acrylate, reveals key structural features []. The analysis shows that the benzothiazole unit in this derivative shares similarities with other related compounds like bis(1,3-benzothiazol-2-yl)disulfide and 2-methylthio-1,3-benzothiazole. Furthermore, the study highlights a specific bond length characteristic: the S1–C7 bond is longer [1.776(3)Å] than the S1–C6 bond [1.742(3)Å]. This difference is attributed to steric interactions within the molecule [].
Q2: Can this compound be used as a starting material to synthesize various classes of organic compounds?
A2: Yes, this compound serves as a versatile building block for synthesizing a range of organic compounds []. For instance, it can react with different reagents to yield carbamates, thiolcarbamates, dithiocarbamates, and thionocarbamates. This reactivity highlights its potential in developing novel compounds with potential applications in various fields.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[3-[bis(2-cyanoethyl)amino]phenyl]acetamide](/img/structure/B1584777.png)





